CARDIOTOXIN

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Cardiotoxin is a potent polypeptide found in the venom of certain snake species, particularly cobras. It is known for its ability to disrupt the function of cardiac muscle cells, leading to cardiotoxicity. This compound is a member of the three-finger toxin family and has been extensively studied for its effects on the cardiovascular system.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Cardiotoxin is typically extracted from snake venom rather than synthesized chemically. The extraction process involves milking the venom from the snake, followed by purification using techniques such as chromatography. The purified this compound can then be used for research and therapeutic purposes.

Industrial Production Methods: Industrial production of this compound involves the large-scale farming of venomous snakes, primarily cobras. The venom is collected and processed to isolate this compound. This method ensures a consistent supply of the compound for various applications.

Analyse Des Réactions Chimiques

Types of Reactions: Cardiotoxin primarily undergoes interactions with biological molecules rather than traditional chemical reactions like oxidation or reduction. It binds to cell membranes, causing disruption and cell death.

Common Reagents and Conditions: The study of this compound’s interactions often involves the use of cell cultures and various biochemical assays to observe its effects on cellular structures and functions.

Major Products Formed: The primary outcome of this compound’s interaction with cells is the disruption of cellular membranes, leading to cell lysis and death. This effect is particularly pronounced in cardiac muscle cells.

Applications De Recherche Scientifique

Cardiotoxin has a wide range of applications in scientific research:

Chemistry: Used as a tool to study membrane dynamics and protein-lipid interactions.

Biology: Helps in understanding the mechanisms of cell membrane disruption and repair.

Medicine: Investigated for its potential therapeutic uses, such as targeting cancer cells due to its ability to disrupt cell membranes.

Industry: Utilized in the development of antivenoms and other therapeutic agents.

Mécanisme D'action

Cardiotoxin exerts its effects by binding to the cell membrane, particularly targeting phospholipids. This binding disrupts the membrane structure, leading to increased permeability and eventual cell lysis. The primary molecular targets are the lipid components of the cell membrane, and the pathways involved include the disruption of calcium ion homeostasis and activation of cell death pathways.

Comparaison Avec Des Composés Similaires

- Notexin

- Phospholipase A2

- Bungarotoxin

Cardiotoxin stands out due to its specific effects on cardiac muscle cells and its potential therapeutic applications in targeting cancer cells.

Propriétés

Numéro CAS |

56574-47-1 |

|---|---|

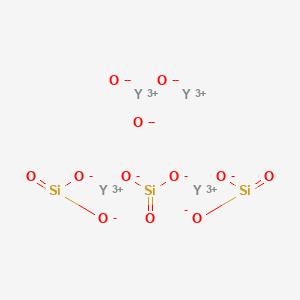

Formule moléculaire |

C19H28F6NO5PS |

Poids moléculaire |

6,800 Da |

Pureté |

≥ 95 % (isoelectrofocusing, HPLC); Phospholipase A2 activity < 2% |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(2R,3S,5R)-5-(2-Amino-6-oxo-1H-purin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane](/img/structure/B1139538.png)

![2-[[4-[bis[4-(oxiran-2-ylmethoxy)phenyl]methyl]phenoxy]methyl]oxirane;1,3-diisocyanato-2-methylbenzene](/img/structure/B1139543.png)

![Zirconium,[(7aS,7'aS)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B1139551.png)